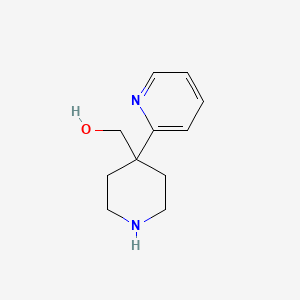
2,3,4-Trifluoro-5-formylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4-Trifluoro-5-formylbenzoic acid is an organic compound with the molecular formula C8H3F3O3 It is a derivative of benzoic acid, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms, and one hydrogen atom is replaced by a formyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trifluoro-5-formylbenzoic acid can be achieved through several methods. One common approach involves the halogenation of benzoic acid derivatives. For instance, a process for the production of 2,3,4-trifluoro-5-(iodo or bromo)benzoic acid involves a halogenation step where direct iodination or bromination is performed . This intermediate can then be further modified to introduce the formyl group.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale halogenation and formylation reactions. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4-Trifluoro-5-formylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.
Major Products
Oxidation: 2,3,4-Trifluoro-5-carboxybenzoic acid.
Reduction: 2,3,4-Trifluoro-5-hydroxymethylbenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,3,4-Trifluoro-5-formylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with enhanced bioavailability and efficacy.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced coatings.
Wirkmechanismus
The mechanism by which 2,3,4-Trifluoro-5-formylbenzoic acid exerts its effects depends on its specific application. In biological systems, its derivatives may interact with various molecular targets, including enzymes and receptors, to modulate biological pathways. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable scaffold in drug design.
Vergleich Mit ähnlichen Verbindungen
2,3,4-Trifluoro-5-formylbenzoic acid can be compared with other trifluoromethyl-substituted benzoic acids, such as:
- 2,4,5-Trifluorobenzoic acid
- 3,4,5-Trifluorobenzoic acid
- 2,3,5-Trifluorobenzoic acid
These compounds share similar structural features but differ in the position of the fluorine atoms and the presence of additional functional groups. The unique arrangement of substituents in this compound imparts distinct chemical properties and reactivity, making it a valuable compound for specific applications.
Eigenschaften
CAS-Nummer |
926629-49-4 |
|---|---|
Molekularformel |
C8H3F3O3 |
Molekulargewicht |
204.10 g/mol |
IUPAC-Name |
2,3,4-trifluoro-5-formylbenzoic acid |
InChI |
InChI=1S/C8H3F3O3/c9-5-3(2-12)1-4(8(13)14)6(10)7(5)11/h1-2H,(H,13,14) |
InChI-Schlüssel |
DFTBJJRFIONUQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1C(=O)O)F)F)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![cyclohexyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14014306.png)
![N1-[3-(4-chlorobenzoyl)-4,5-dimethyl-2-thienyl]-2-chloroacetamide](/img/structure/B14014308.png)
![[3-[(Dimethylamino)methyl]cyclobutyl]methanol](/img/structure/B14014319.png)
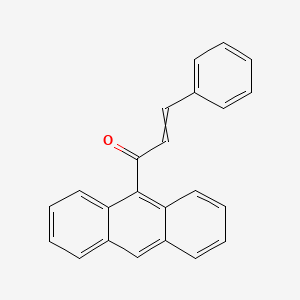
![2-((1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-YL)ethan-1-OL oxalate](/img/structure/B14014337.png)
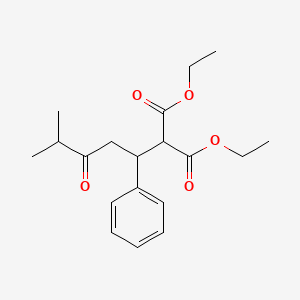
![Ethyl 3-{4-[(E)-(pyrrolidin-1-yl)diazenyl]phenyl}propanoate](/img/structure/B14014358.png)
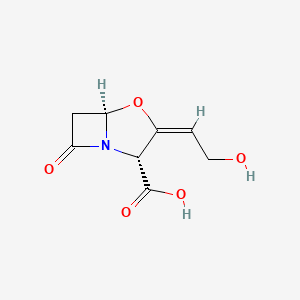
![4-Chlorobicyclo[2.2.0]hexane-1-carboxylic acid](/img/structure/B14014371.png)
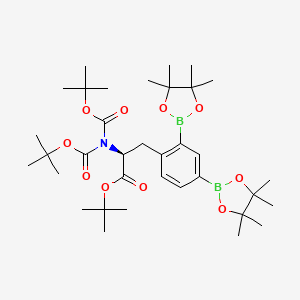
![1,2,3-Benzotriazin-4(3H)-one,3-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]-](/img/structure/B14014390.png)
![2,2'-{Propane-1,3-diylbis[(1e)-3-methyltriaz-1-ene-3,1-diyl]}dibenzoic acid](/img/structure/B14014395.png)
